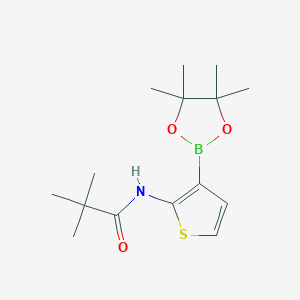

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pivalamide

Description

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pivalamide is a boronate ester derivative featuring a thiophene core functionalized with a pivalamide group and a pinacol boronate moiety. This compound is of significant interest in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . Its structural analogs vary in aromatic core (thiophene, benzene, pyridine), substituents (halogens, alkyl groups), and amide functionalities, which influence reactivity, stability, and biological activity. Below, we systematically compare this compound with its closest analogs, supported by experimental data and research findings.

Properties

Molecular Formula |

C15H24BNO3S |

|---|---|

Molecular Weight |

309.2 g/mol |

IUPAC Name |

2,2-dimethyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propanamide |

InChI |

InChI=1S/C15H24BNO3S/c1-13(2,3)12(18)17-11-10(8-9-21-11)16-19-14(4,5)15(6,7)20-16/h8-9H,1-7H3,(H,17,18) |

InChI Key |

XRXUISGMMKLGHA-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)NC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pivalamide typically involves the following steps:

Formation of the Dioxaborolane Ring: The dioxaborolane ring is synthesized by reacting pinacol with boron trihalides under controlled conditions.

Thiophene Ring Functionalization: The thiophene ring is functionalized through various substitution reactions, often involving halogenation followed by coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pivalamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the dioxaborolane ring, converting it to boronic acids.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenating agents like N-bromosuccinimide and coupling reagents such as palladium catalysts are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Boronic acids.

Substitution: Various substituted thiophenes.

Scientific Research Applications

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pivalamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pivalamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Core Aromatic System Modifications

The choice of aromatic core (thiophene vs. benzene/pyridine) significantly impacts electronic properties and steric bulk, affecting cross-coupling efficiency and solubility.

Key Findings :

- Thiophene-based compounds exhibit moderate reactivity due to sulfur’s electron-rich nature, balancing activation for coupling and stability .

- Benzene analogs with electron-withdrawing groups (e.g., Cl) show enhanced boronate stability but slower coupling rates .

- Pyridine derivatives display faster reaction kinetics in cross-couplings due to the ring’s electron-deficient character .

Substituent Effects

Halogenation and alkyl/amide group variations influence steric bulk, solubility, and biological interactions.

Key Findings :

Amide Functionality Variations

Key Findings :

- Pivalamide derivatives are preferred for in vivo applications due to resistance to enzymatic cleavage.

- Smaller amides (e.g., isobutyramide) offer better solubility and faster coupling rates, ideal for high-throughput syntheses .

Biological Activity

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pivalamide is a compound that incorporates a boron-containing moiety known for its unique chemical properties. This article explores its biological activity, focusing on its pharmacological potential and mechanisms of action.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C20H32BN3O4 |

| Molar Mass | 389.3 g/mol |

| Density | 1.14 g/cm³ (predicted) |

| Melting Point | 165-169 °C |

| pKa | 8.41 (predicted) |

This compound exerts its biological effects primarily through interactions with cellular targets involved in signaling pathways. The boron atom in the structure plays a crucial role in enhancing the compound's reactivity and selectivity towards specific biological targets.

Anticancer Properties

Research indicates that compounds containing boron can exhibit anticancer activity by inhibiting tumor growth and inducing apoptosis in cancer cells. A study demonstrated that derivatives of boron compounds have shown promise in targeting cancerous cells by disrupting their metabolic processes .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit certain enzymes involved in disease pathways. For instance, it has been noted to inhibit serine proteases and other enzymes critical for cancer progression .

Case Studies

- Study on Antitumor Activity : In a preclinical study involving various cancer cell lines, this compound demonstrated significant cytotoxic effects. The compound was found to induce apoptosis through the activation of caspase pathways .

- Enzyme Interaction Analysis : A detailed enzymatic assay revealed that the compound effectively inhibited the activity of matrix metalloproteinases (MMPs), which are implicated in tumor metastasis. This inhibition suggests a potential role in preventing cancer spread .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.